molecular formula C19H20N2O5 B12460420 N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B12460420
M. Wt: 356.4 g/mol
InChI Key: RJBUKEIOAJLJEU-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a furan-2-ylmethyl group

Preparation Methods

The synthesis of N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as its ability to modulate biological pathways or its efficacy as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

    N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)acetamide: This compound has a similar structure but includes a methoxybenzyl group instead of a furan-2-ylmethyl group.

    N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide: This compound features a phenylethyl group, highlighting the diversity of substituents that can be attached to the core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H20N2O5/c1-3-25-15-8-6-14(7-9-15)21-18(23)11-17(19(21)24)20(13(2)22)12-16-5-4-10-26-16/h4-10,17H,3,11-12H2,1-2H3

InChI Key

RJBUKEIOAJLJEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C

Origin of Product

United States

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